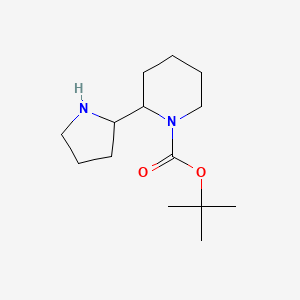
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate, also known as TBPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been found to possess various biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has also been found to reduce pain sensitivity in animal models of neuropathic pain. Additionally, Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been found to reduce anxiety-like behavior in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has also been found to exhibit low toxicity in animal models, making it a safe compound to work with. However, one limitation of Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been found to exhibit neuroprotective properties, and further research is needed to investigate its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been found to reduce pain sensitivity in animal models of neuropathic pain, and further research is needed to investigate its potential use in the treatment of chronic pain. Finally, further research is needed to investigate the mechanism of action of Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate and to identify potential targets for drug development.
Méthodes De Synthèse
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with 1,2-diaminocyclohexane in the presence of a suitable catalyst. The resulting product is then reacted with piperidine in the presence of a reducing agent to yield Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate. This synthesis method has been optimized to produce high yields of Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate with good purity.
Applications De Recherche Scientifique
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anticonvulsant, analgesic, and anxiolytic effects. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has also been found to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-5-4-8-12(16)11-7-6-9-15-11/h11-12,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORFVNGKJQCDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2460864.png)

![4-(1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane-6-sulfonyl)-benzoic acid](/img/structure/B2460867.png)
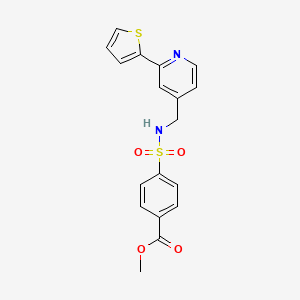
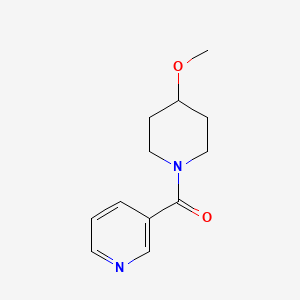
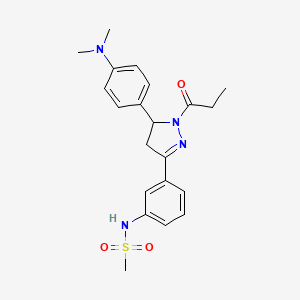
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2460873.png)
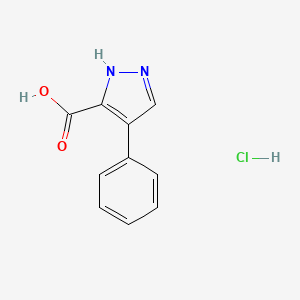
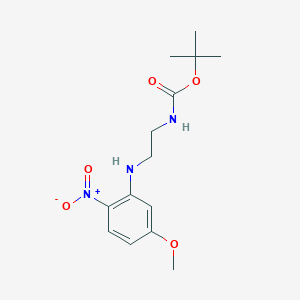
![3-[[4-(azepane-1-carbonyl)phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2460878.png)
![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2460879.png)
methanone](/img/structure/B2460882.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2460884.png)
![2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2460886.png)